molecular formula C10H12N2O7 B14675179 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane CAS No. 39116-13-7

5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane

Cat. No.: B14675179
CAS No.: 39116-13-7
M. Wt: 272.21 g/mol
InChI Key: LTGDQGUVTDSUAE-UHFFFAOYSA-N
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Description

5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is a synthetic organic compound that features a dioxane ring substituted with nitro and ethyl groups. Compounds with nitrofuran moieties are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:

    Formation of the dioxane ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols or hydroxyketones.

    Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The nitrofuran moiety can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Amines: Reduction of nitro groups typically yields amines.

    Hydroxylamines: Partial reduction of nitro groups can yield hydroxylamines.

    Substituted Products: Nucleophilic substitution can yield a variety of substituted derivatives.

Scientific Research Applications

5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential antimicrobial or anticancer agent due to the presence of nitrofuran moiety.

    Medicine: Investigated for therapeutic properties.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might interfere with bacterial DNA synthesis or protein function. The nitrofuran moiety is known to generate reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is unique due to its specific substitution pattern and the presence of both nitro and ethyl groups on the dioxane ring, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.

Properties

CAS No.

39116-13-7

Molecular Formula

C10H12N2O7

Molecular Weight

272.21 g/mol

IUPAC Name

5-ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane

InChI

InChI=1S/C10H12N2O7/c1-2-10(12(15)16)5-17-9(18-6-10)7-3-4-8(19-7)11(13)14/h3-4,9H,2,5-6H2,1H3

InChI Key

LTGDQGUVTDSUAE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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